2-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, methoxy, hydroxymethyl, oxo, and carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonitrile group would yield an amine derivative.
Scientific Research Applications
2-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-1,2-benzenediamine: Shares the methoxy and amino functional groups.
1,3-Benzodioxole derivatives: Similar benzodioxole moiety.
Pyrano[3,2-b]pyran derivatives: Similar ring system.
Uniqueness
What sets 2-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile apart is its combination of multiple functional groups and complex ring system, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H16N2O8 |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C19H16N2O8/c1-24-12-4-9(14(25-2)18-16(12)26-7-27-18)13-10(5-20)19(21)29-15-11(23)3-8(6-22)28-17(13)15/h3-4,13,22H,6-7,21H2,1-2H3 |
InChI Key |
CGTONIUUYIZXLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)OC)OCO2 |
Origin of Product |
United States |
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